1-(2-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide
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Overview
Description
1-(2-Fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorophenyl group, an indolinone moiety, and a methanesulfonamide group. It is of interest in medicinal chemistry due to its potential biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-fluoroaniline, 1-methyl-2-oxoindoline, and methanesulfonyl chloride.
Step 1: The 2-fluoroaniline is reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form 2-fluorophenylmethanesulfonamide.
Step 2: The intermediate 2-fluorophenylmethanesulfonamide is then coupled with 1-methyl-2-oxoindoline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity, including the use of automated synthesis equipment and large-scale reactors. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are critical for industrial-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives of the indolinone ring.
Reduction: Amino derivatives from the reduction of the sulfonamide group.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfonamide group can form hydrogen bonds with target proteins. The indolinone moiety may contribute to the overall stability and specificity of the compound’s binding.
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide
- 1-(2-Bromophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide
- 1-(2-Methylphenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide
Comparison:
- Fluorine Substitution: The presence of a fluorine atom in 1-(2-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide can significantly influence its biological activity and metabolic stability compared to chlorine, bromine, or methyl substitutions.
- Binding Affinity: Fluorine’s electronegativity can enhance binding interactions with target proteins, potentially leading to higher potency.
- Metabolic Stability: Fluorinated compounds often exhibit improved metabolic stability, making them more suitable for therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-19-15-7-6-13(8-12(15)9-16(19)20)18-23(21,22)10-11-4-2-3-5-14(11)17/h2-8,18H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMBBCBAIDTKIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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